Product packaging for 5-Bromo-2-hydroxynicotinamide(Cat. No.:CAS No. 1544385-73-0)

5-Bromo-2-hydroxynicotinamide

Cat. No.: B3243044
CAS No.: 1544385-73-0
M. Wt: 217.02 g/mol
InChI Key: ISLLISURWFVRSO-UHFFFAOYSA-N
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Description

Historical Context of Nicotinamide (B372718) and Pyridine (B92270) Analog Research

The study of nicotinamide and its analogs has a rich history rooted in the early 20th century with the discovery of its role in preventing pellagra, a disease caused by niacin deficiency. ijdvl.com This initial medical application spurred broader investigations into the chemical and biological properties of nicotinamide and related pyridine compounds. beilstein-journals.org Over the decades, research has expanded from nutritional science to encompass a wide range of fields, including enzymology, where nicotinamide-containing coenzymes are crucial for redox reactions, and medicinal chemistry, where the pyridine scaffold is a common feature in many drugs. nih.govbeilstein-journals.org The development of synthetic methods to modify the pyridine ring has been a key driver of this expansion, allowing for the creation of a multitude of analogs with tailored properties. beilstein-journals.org

Significance of Halogenated Nicotinamide Scaffolds in Contemporary Chemical Biology

In recent years, the introduction of halogen atoms, such as bromine, into nicotinamide and other molecular scaffolds has become a prominent strategy in chemical biology and drug discovery. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The bromine atom in 5-Bromo-2-hydroxynicotinamide, for instance, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to proteins and other biomolecules. acs.org This has made halogenated nicotinamide scaffolds valuable tools for probing biological systems and for developing potent and selective inhibitors of enzymes, such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and other cellular processes. nih.govnih.gov

Overview of Academic Research on this compound

Academic research on this compound has touched upon its synthesis and its potential as a building block in the creation of more complex molecules. For example, it has been synthesized and characterized as part of broader efforts to develop novel inhibitors for various enzymes. The bromine atom at the 5-position and the hydroxyl group at the 2-position of the nicotinamide scaffold provide key handles for chemical modification and for interaction with biological targets. Research has explored how these features influence the compound's properties and its potential applications in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O2 B3243044 5-Bromo-2-hydroxynicotinamide CAS No. 1544385-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLISURWFVRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties

The synthesis of 5-Bromo-2-hydroxynicotinamide typically involves the bromination of a suitable nicotinamide (B372718) precursor. One common approach is the electrophilic bromination of 5-hydroxynicotinamide (B22164) using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). vulcanchem.com The chemical properties of this compound are influenced by its constituent functional groups: the pyridine (B92270) ring, the amide group, the hydroxyl group, and the bromine atom.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
AppearanceOff-white to light yellow solid

Note: This data is compiled from various chemical suppliers and databases. cymitquimica.com

Spectroscopic and Structural Analysis

The structural characterization of 5-Bromo-2-hydroxynicotinamide relies on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecule's atomic connectivity and functional groups. While specific spectroscopic data for this compound is available in specialized chemical databases, a general expectation of the spectra can be described.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns providing information about their positions relative to the substituents. The protons of the amide and hydroxyl groups would also give characteristic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the chemical shifts of the six carbon atoms in the pyridine ring and the carbonyl carbon of the amide group.

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can further aid in structural elucidation. mdpi.com

Infrared Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the amide group, and the C-Br stretching vibration.

Biological Activity and Research Applications

The biological activity of 5-Bromo-2-hydroxynicotinamide is an area of active investigation, primarily in the context of developing enzyme inhibitors. The presence of the bromine atom is known to enhance the binding affinity of some compounds to their biological targets. For example, the bromine atom in certain inhibitors can enhance binding to enzymes like Nox4, which is involved in the production of reactive oxygen species (ROS). vulcanchem.com

Research applications of this compound and its derivatives are diverse, with a significant focus on their use as scaffolds for the development of inhibitors for enzymes such as:

Poly(ADP-ribose) polymerases (PARPs): Halogenated nicotinamide (B372718) mimics have shown promise as potent PARP inhibitors. nih.govacs.org

Nicotinamide Phosphoribosyltransferase (NAMPT): This enzyme is a key target in cancer therapy, and nicotinamide-based inhibitors are being actively explored. nih.gov

Other Kinases and Enzymes: The versatile nature of the halogenated nicotinamide scaffold makes it a valuable starting point for the design of inhibitors for a wide range of other enzymes. nih.gov

The development of a series of N-substituted-5-(4-isopropylthiophenol)-2-hydroxynicotinamide derivatives as novel Mcl-1 inhibitors highlights the utility of the 2-hydroxynicotinamide core in designing targeted therapies. thegoodscentscompany.com

Conclusion

Biological Activity and Mechanistic Research of this compound and Its Analogs (In Vitro and Preclinical Research Focus)

Cellular Pathway and Target Engagement Studies

Cell-Based Assays for Functional Validation (e.g., Fluorescence-based assays)

There is no publicly available information on the use of cell-based assays, including fluorescence-based methods, to validate the functional activity of this compound. While fluorescence-based assays are a common technique for studying nicotinamide analogs, particularly in the context of NAD+ and NADH metabolism, no studies have been identified that apply these methods to this compound. The scientific literature lacks any data on its cellular uptake, distribution, or its effect on cellular processes that could be monitored by such assays.

Biochemical Interactions with Macromolecules

The interaction of this compound with biological macromolecules, a critical step in understanding its potential as a therapeutic agent or research tool, remains uncharacterized.

No studies were found that determine the binding affinity of this compound to any specific protein target. Consequently, there is no available data, such as dissociation constants (Kd) or inhibition constants (Ki), to quantify its interaction with any macromolecule.

Consistent with the lack of binding affinity data, there are no reports of structural biology studies, such as X-ray crystallography or cryo-electron microscopy, involving this compound in complex with a protein. The method of co-crystallization, which is pivotal for understanding the precise molecular interactions between a ligand and its target, has not been applied to this compound in any published research.

Development and Application as Chemical Probes in Research

The potential of this compound as a chemical probe to investigate biological systems has not been explored.

There is no evidence to suggest that this compound has been utilized in any biochemical screening platforms. High-throughput screening campaigns often employ a diverse range of chemical entities to identify novel modulators of biological targets, but this compound does not appear in public records of such libraries or screening results.

The process of target validation, which is crucial for confirming the relevance of a biological target in a disease context, often relies on well-characterized chemical probes. As this compound lacks the necessary characterization of its biological activity and selectivity, it has not been used as a reference compound in any target validation studies reported in the literature.

Exploration in In Vitro Biological Systems

The in vitro evaluation of novel chemical entities is a foundational step in the discovery of new therapeutic agents. This process allows for the preliminary assessment of a compound's biological activity in controlled laboratory settings, utilizing cellular and microbial models. Such studies are instrumental in elucidating potential mechanisms of action and identifying compounds with promising activity for further investigation. The following sections detail the current publicly available research on the biological activity of this compound in mammalian cell lines and microorganism models.

Activity Assessment in Mammalian Cell Lines

A comprehensive review of scientific literature and publicly accessible databases reveals a notable absence of published research on the biological activity of this compound in mammalian cell lines. Consequently, there is no available data to report regarding its cytotoxic, antiproliferative, or other pharmacodynamic effects in these in vitro systems.

Studies in Microorganism Models

Similarly, there is a lack of available scientific literature detailing the investigation of this compound for its potential activity in microorganism models. As a result, no data on its antibacterial or antifungal properties has been publicly reported.

Future Research Directions and Emerging Opportunities for this compound

Discovery of Novel Synthetic Routes and Sustainable Methodologies

The efficient and environmentally conscious synthesis of this compound and its analogs is fundamental for enabling extensive research. While conventional methods for producing related compounds, such as the halogenation of 2-hydroxynicotinic acids, have been established, future efforts should focus on innovative and sustainable approaches. google.com

A significant opportunity lies in the adoption of biocatalysis. The use of enzymes, such as lipases like Novozym® 435 from Candida antarctica, has proven effective for the green synthesis of other nicotinamide derivatives. rsc.orgnih.govnih.gov This biocatalytic approach offers numerous advantages, including mild reaction conditions and high selectivity, which are desirable for complex molecule synthesis. rsc.org Implementing these enzymatic methods in continuous-flow microreactors could dramatically shorten reaction times from hours to minutes and improve yields, representing an efficient and scalable strategy for producing a library of this compound derivatives. rsc.orgresearchgate.net

Further exploration into green chemistry could involve utilizing eco-friendly solvents, such as Cyrene, which has been successfully used in the synthesis of other nicotinic acid derivatives. nih.gov The development of novel synthetic pathways that reduce the number of steps, minimize waste, and avoid harsh reagents will be crucial. For instance, building upon methods used for analogous compounds, the synthesis could proceed through an acyl chloride intermediate derived from 5-bromo-2-hydroxynicotinic acid, which is then reacted with ammonia or various amines to generate a diverse set of amides. mdpi.com

Synthesis StrategyKey AdvantagesRelevant Analogs
Biocatalysis (e.g., Novozym® 435) Mild conditions, high selectivity, reusable catalyst. nih.govrsc.orgNicotinamide derivatives from methyl nicotinate. rsc.org
Continuous-Flow Microreactors Reduced reaction time, improved yield, scalability. rsc.orgresearchgate.netPyrazinamide and Nicotinamide derivatives. researchgate.net
Green Solvents (e.g., Cyrene) Reduced environmental impact, sustainable sourcing.6-substituted Nicotinic acid derivatives. nih.gov
Optimized Chemical Pathways Fewer steps, reduced waste, increased overall efficiency.5-halo-2-hydroxynicotinic acids. google.com

Advanced Computational Design for Enhanced Biological Activity

Computational chemistry offers powerful tools to guide the rational design of this compound analogs with improved potency and selectivity for specific biological targets. Molecular docking and molecular dynamics simulations can predict how these molecules bind to the active sites of enzymes or receptors, providing insights into key interactions. nih.govmdpi.com Such in silico studies have been effectively used to investigate how related molecules, like nicotinamide riboside, interact with viral proteins and human enzymes, revealing their potential as multi-target agents. nih.govnih.gov

By applying these methods to this compound, researchers can model its interactions with a wide array of proteins. For example, docking studies could explore its potential as an inhibitor of microbial enzymes, such as tyrosyl-tRNA synthetase, or human enzymes like cytochrome P450s, which are known to be inhibited by other nicotinamide compounds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. By synthesizing a small, diverse library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific chemical features with their functional effects. researchgate.net For instance, studies on related nicotine (B1678760) analogs have shown that properties like lipophilicity and the steric volume of substituents are critical for binding affinity. researchgate.net A similar approach for this compound would involve systematically modifying the scaffold—for example, by introducing different substituents on the amide nitrogen or pyridine ring—and using QSAR to identify the optimal combination of properties for a desired biological activity. This predictive power would streamline the synthesis process, focusing resources on compounds with the highest probability of success.

High-Throughput Screening for Undiscovered Biological Targets

Identifying the biological targets of this compound is essential for understanding its mechanism of action and therapeutic potential. High-Throughput Screening (HTS) provides the necessary technology to rapidly test the compound against thousands of potential targets. thermofisher.com Large, diverse compound libraries are routinely screened in academia and industry to identify "hits" for drug discovery programs. ku.edu

Future research should involve the inclusion of this compound and a library of its derivatives in various HTS campaigns. These could include:

Enzymatic Assays: Screening against panels of enzymes, such as kinases, proteases, phosphatases, and metabolic enzymes. HTS assays have been specifically developed for enzymes involved in nicotinamide metabolism, such as nicotinamide phosphoribosyltransferase (Nampt) and nicotinamidases, making these promising starting points. nih.govnih.govresearchgate.net

Cell-Based Assays: Using phenotypic screens to identify compounds that induce a specific cellular response, such as inhibiting cancer cell proliferation, reducing inflammation, or protecting against oxidative stress.

Target Deconvolution: For hits identified in phenotypic screens, subsequent studies would be required to determine the specific molecular target responsible for the observed effect.

The development of robust HTS assays is critical. For example, fluorometric methods have been successfully established to screen for inhibitors of Nampt, an enzyme crucial for NAD biosynthesis and a target in cancer therapy. nih.gov A similar strategy could be adapted to find novel targets for this compound, expediting the discovery of its biological function.

HTS ApproachPotential Application for this compoundExample Targets/Assays
Enzymatic Screening Identify specific enzyme inhibitory or activation activity.Nicotinamide Phosphoribosyltransferase (Nampt), Nicotinamidases, Cytochrome P450s. nih.govnih.govresearchgate.net
Cell-Based Phenotypic Screening Discover effects on complex cellular pathways (e.g., apoptosis, proliferation).Cancer cell lines, immune cells, neuronal cells.
Library Screening Assess activity against a broad range of biological systems.Diverse compound libraries, metagenomic libraries. ku.edunih.gov

Development of Novel Research Tools and Probes

Beyond its potential as a therapeutic agent, the this compound scaffold can be leveraged to create sophisticated research tools for chemical biology. By chemically modifying the core structure, it can be converted into probes to study biological systems with high precision.

One promising avenue is the development of fluorescent probes. This can be achieved by conjugating a fluorophore to a non-essential position on the this compound molecule. Such probes have been created from related structures, like NAD+, to produce tools such as Fluorescein-NAD+, which is used to measure the activity of enzymes like PARP. rndsystems.com Similarly, a fluorescent version of this compound could allow for real-time monitoring of its binding to a target protein, cellular uptake, and subcellular localization using fluorescence microscopy. nih.gov

Another powerful application is in the design of probes for Fluorescence Polarization (FP) assays. FP-based competition assays are valuable for HTS and for quantifying the binding affinity of unlabeled compounds. This approach has been successfully used to discover inhibitors of nicotinamide N-methyltransferase (NNMT) by designing a fluorescent probe that binds to the enzyme's active site. nih.govresearchgate.net A similar probe based on this compound could facilitate the high-throughput screening for other binders to its yet-to-be-discovered biological target.

Furthermore, the scaffold could be modified to create affinity-based probes for target identification. This would involve incorporating a photoreactive group and a reporter tag (like biotin). Upon binding to its target protein, the probe can be covalently cross-linked by UV light, allowing the protein to be isolated and identified using mass spectrometry.

Interdisciplinary Research Collaborations in Chemical Biology

The full exploration of this compound's potential necessitates a highly collaborative, interdisciplinary approach. The complexity of modern molecular science requires the integration of expertise from synthetic chemistry, computational biology, biochemistry, and cell biology.

Chemistry and Biology: Synthetic chemists can create libraries of this compound derivatives, which can then be tested by biochemists and enzymologists for activity against specific targets, such as α-amylase, α-glucosidase, or cytochrome P450 enzymes. nih.govnih.gov The synthesis of novel metal complexes, for example, incorporating nicotinamide and a platinum(II) center to create potential anticancer agents, highlights the fruitful collaboration between inorganic and medicinal chemistry.

Computation and Experiment: A powerful synergy exists between computational design and experimental validation. Computational biologists can use docking and QSAR to predict promising derivatives, which are then synthesized and tested. nih.govmdpi.com The experimental results, in turn, provide crucial data to refine and improve the computational models, creating an iterative cycle of design and discovery.

Tool Development and Application: The creation of chemical probes based on the this compound structure requires the expertise of organic chemists. These tools can then be used by cell biologists to investigate complex cellular processes, such as tracking the localization of a target protein or measuring enzyme activity directly within living cells. nih.govcreativebiomart.net

Such collaborations will accelerate the translation of fundamental discoveries about this compound into practical applications, whether as a novel therapeutic lead or as a sophisticated tool for dissecting complex biological pathways.

Biological Activity and Mechanistic Research of 5 Bromo 2 Hydroxynicotinamide and Its Analogs in Vitro and Preclinical Research Focus

Cellular Pathway and Target Engagement Studies

Cell-Based Assays for Functional Validation (e.g., Fluorescence-based assays)

There is no publicly available information on the use of cell-based assays, including fluorescence-based methods, to validate the functional activity of 5-Bromo-2-hydroxynicotinamide. While fluorescence-based assays are a common technique for studying nicotinamide (B372718) analogs, particularly in the context of NAD+ and NADH metabolism, no studies have been identified that apply these methods to this compound. The scientific literature lacks any data on its cellular uptake, distribution, or its effect on cellular processes that could be monitored by such assays.

Biochemical Interactions with Macromolecules

The interaction of this compound with biological macromolecules, a critical step in understanding its potential as a therapeutic agent or research tool, remains uncharacterized.

No studies were found that determine the binding affinity of this compound to any specific protein target. Consequently, there is no available data, such as dissociation constants (Kd) or inhibition constants (Ki), to quantify its interaction with any macromolecule.

Consistent with the lack of binding affinity data, there are no reports of structural biology studies, such as X-ray crystallography or cryo-electron microscopy, involving this compound in complex with a protein. The method of co-crystallization, which is pivotal for understanding the precise molecular interactions between a ligand and its target, has not been applied to this compound in any published research.

Development and Application as Chemical Probes in Research

The potential of this compound as a chemical probe to investigate biological systems has not been explored.

There is no evidence to suggest that this compound has been utilized in any biochemical screening platforms. High-throughput screening campaigns often employ a diverse range of chemical entities to identify novel modulators of biological targets, but this compound does not appear in public records of such libraries or screening results.

The process of target validation, which is crucial for confirming the relevance of a biological target in a disease context, often relies on well-characterized chemical probes. As this compound lacks the necessary characterization of its biological activity and selectivity, it has not been used as a reference compound in any target validation studies reported in the literature.

Exploration in In Vitro Biological Systems

The in vitro evaluation of novel chemical entities is a foundational step in the discovery of new therapeutic agents. This process allows for the preliminary assessment of a compound's biological activity in controlled laboratory settings, utilizing cellular and microbial models. Such studies are instrumental in elucidating potential mechanisms of action and identifying compounds with promising activity for further investigation. The following sections detail the current publicly available research on the biological activity of this compound in mammalian cell lines and microorganism models.

Activity Assessment in Mammalian Cell Lines

A comprehensive review of scientific literature and publicly accessible databases reveals a notable absence of published research on the biological activity of this compound in mammalian cell lines. Consequently, there is no available data to report regarding its cytotoxic, antiproliferative, or other pharmacodynamic effects in these in vitro systems.

Studies in Microorganism Models

Similarly, there is a lack of available scientific literature detailing the investigation of this compound for its potential activity in microorganism models. As a result, no data on its antibacterial or antifungal properties has been publicly reported.

Future Research Directions and Emerging Opportunities for 5 Bromo 2 Hydroxynicotinamide

Discovery of Novel Synthetic Routes and Sustainable Methodologies

The efficient and environmentally conscious synthesis of 5-Bromo-2-hydroxynicotinamide and its analogs is fundamental for enabling extensive research. While conventional methods for producing related compounds, such as the halogenation of 2-hydroxynicotinic acids, have been established, future efforts should focus on innovative and sustainable approaches. google.com

A significant opportunity lies in the adoption of biocatalysis. The use of enzymes, such as lipases like Novozym® 435 from Candida antarctica, has proven effective for the green synthesis of other nicotinamide (B372718) derivatives. rsc.orgnih.govnih.gov This biocatalytic approach offers numerous advantages, including mild reaction conditions and high selectivity, which are desirable for complex molecule synthesis. rsc.org Implementing these enzymatic methods in continuous-flow microreactors could dramatically shorten reaction times from hours to minutes and improve yields, representing an efficient and scalable strategy for producing a library of this compound derivatives. rsc.orgresearchgate.net

Further exploration into green chemistry could involve utilizing eco-friendly solvents, such as Cyrene, which has been successfully used in the synthesis of other nicotinic acid derivatives. nih.gov The development of novel synthetic pathways that reduce the number of steps, minimize waste, and avoid harsh reagents will be crucial. For instance, building upon methods used for analogous compounds, the synthesis could proceed through an acyl chloride intermediate derived from 5-bromo-2-hydroxynicotinic acid, which is then reacted with ammonia (B1221849) or various amines to generate a diverse set of amides. mdpi.com

Synthesis StrategyKey AdvantagesRelevant Analogs
Biocatalysis (e.g., Novozym® 435) Mild conditions, high selectivity, reusable catalyst. nih.govrsc.orgNicotinamide derivatives from methyl nicotinate. rsc.org
Continuous-Flow Microreactors Reduced reaction time, improved yield, scalability. rsc.orgresearchgate.netPyrazinamide and Nicotinamide derivatives. researchgate.net
Green Solvents (e.g., Cyrene) Reduced environmental impact, sustainable sourcing.6-substituted Nicotinic acid derivatives. nih.gov
Optimized Chemical Pathways Fewer steps, reduced waste, increased overall efficiency.5-halo-2-hydroxynicotinic acids. google.com

Advanced Computational Design for Enhanced Biological Activity

Computational chemistry offers powerful tools to guide the rational design of this compound analogs with improved potency and selectivity for specific biological targets. Molecular docking and molecular dynamics simulations can predict how these molecules bind to the active sites of enzymes or receptors, providing insights into key interactions. nih.govmdpi.com Such in silico studies have been effectively used to investigate how related molecules, like nicotinamide riboside, interact with viral proteins and human enzymes, revealing their potential as multi-target agents. nih.govnih.gov

By applying these methods to this compound, researchers can model its interactions with a wide array of proteins. For example, docking studies could explore its potential as an inhibitor of microbial enzymes, such as tyrosyl-tRNA synthetase, or human enzymes like cytochrome P450s, which are known to be inhibited by other nicotinamide compounds. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. By synthesizing a small, diverse library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific chemical features with their functional effects. researchgate.net For instance, studies on related nicotine (B1678760) analogs have shown that properties like lipophilicity and the steric volume of substituents are critical for binding affinity. researchgate.net A similar approach for this compound would involve systematically modifying the scaffold—for example, by introducing different substituents on the amide nitrogen or pyridine (B92270) ring—and using QSAR to identify the optimal combination of properties for a desired biological activity. This predictive power would streamline the synthesis process, focusing resources on compounds with the highest probability of success.

High-Throughput Screening for Undiscovered Biological Targets

Identifying the biological targets of this compound is essential for understanding its mechanism of action and therapeutic potential. High-Throughput Screening (HTS) provides the necessary technology to rapidly test the compound against thousands of potential targets. thermofisher.com Large, diverse compound libraries are routinely screened in academia and industry to identify "hits" for drug discovery programs. ku.edu

Future research should involve the inclusion of this compound and a library of its derivatives in various HTS campaigns. These could include:

Enzymatic Assays: Screening against panels of enzymes, such as kinases, proteases, phosphatases, and metabolic enzymes. HTS assays have been specifically developed for enzymes involved in nicotinamide metabolism, such as nicotinamide phosphoribosyltransferase (Nampt) and nicotinamidases, making these promising starting points. nih.govnih.govresearchgate.net

Cell-Based Assays: Using phenotypic screens to identify compounds that induce a specific cellular response, such as inhibiting cancer cell proliferation, reducing inflammation, or protecting against oxidative stress.

Target Deconvolution: For hits identified in phenotypic screens, subsequent studies would be required to determine the specific molecular target responsible for the observed effect.

The development of robust HTS assays is critical. For example, fluorometric methods have been successfully established to screen for inhibitors of Nampt, an enzyme crucial for NAD biosynthesis and a target in cancer therapy. nih.gov A similar strategy could be adapted to find novel targets for this compound, expediting the discovery of its biological function.

HTS ApproachPotential Application for this compoundExample Targets/Assays
Enzymatic Screening Identify specific enzyme inhibitory or activation activity.Nicotinamide Phosphoribosyltransferase (Nampt), Nicotinamidases, Cytochrome P450s. nih.govnih.govresearchgate.net
Cell-Based Phenotypic Screening Discover effects on complex cellular pathways (e.g., apoptosis, proliferation).Cancer cell lines, immune cells, neuronal cells.
Library Screening Assess activity against a broad range of biological systems.Diverse compound libraries, metagenomic libraries. ku.edunih.gov

Development of Novel Research Tools and Probes

Beyond its potential as a therapeutic agent, the this compound scaffold can be leveraged to create sophisticated research tools for chemical biology. By chemically modifying the core structure, it can be converted into probes to study biological systems with high precision.

One promising avenue is the development of fluorescent probes. This can be achieved by conjugating a fluorophore to a non-essential position on the this compound molecule. Such probes have been created from related structures, like NAD+, to produce tools such as Fluorescein-NAD+, which is used to measure the activity of enzymes like PARP. rndsystems.com Similarly, a fluorescent version of this compound could allow for real-time monitoring of its binding to a target protein, cellular uptake, and subcellular localization using fluorescence microscopy. nih.gov

Another powerful application is in the design of probes for Fluorescence Polarization (FP) assays. FP-based competition assays are valuable for HTS and for quantifying the binding affinity of unlabeled compounds. This approach has been successfully used to discover inhibitors of nicotinamide N-methyltransferase (NNMT) by designing a fluorescent probe that binds to the enzyme's active site. nih.govresearchgate.net A similar probe based on this compound could facilitate the high-throughput screening for other binders to its yet-to-be-discovered biological target.

Furthermore, the scaffold could be modified to create affinity-based probes for target identification. This would involve incorporating a photoreactive group and a reporter tag (like biotin). Upon binding to its target protein, the probe can be covalently cross-linked by UV light, allowing the protein to be isolated and identified using mass spectrometry.

Interdisciplinary Research Collaborations in Chemical Biology

The full exploration of this compound's potential necessitates a highly collaborative, interdisciplinary approach. The complexity of modern molecular science requires the integration of expertise from synthetic chemistry, computational biology, biochemistry, and cell biology.

Chemistry and Biology: Synthetic chemists can create libraries of this compound derivatives, which can then be tested by biochemists and enzymologists for activity against specific targets, such as α-amylase, α-glucosidase, or cytochrome P450 enzymes. nih.govnih.gov The synthesis of novel metal complexes, for example, incorporating nicotinamide and a platinum(II) center to create potential anticancer agents, highlights the fruitful collaboration between inorganic and medicinal chemistry.

Computation and Experiment: A powerful synergy exists between computational design and experimental validation. Computational biologists can use docking and QSAR to predict promising derivatives, which are then synthesized and tested. nih.govmdpi.com The experimental results, in turn, provide crucial data to refine and improve the computational models, creating an iterative cycle of design and discovery.

Tool Development and Application: The creation of chemical probes based on the this compound structure requires the expertise of organic chemists. These tools can then be used by cell biologists to investigate complex cellular processes, such as tracking the localization of a target protein or measuring enzyme activity directly within living cells. nih.govcreativebiomart.net

Such collaborations will accelerate the translation of fundamental discoveries about this compound into practical applications, whether as a novel therapeutic lead or as a sophisticated tool for dissecting complex biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-hydroxynicotinamide, and how can reaction progress be monitored?

  • Methodology : A common synthesis involves refluxing precursors in tetrahydrofuran (THF) with a base like potassium carbonate. Reaction progress can be tracked via Thin Layer Chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, characterization should employ Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C NMR for proton/carbon environments) and Mass Spectrometry (MS) for molecular weight validation .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural validation requires a combination of NMR spectroscopy (to identify the bromine-substituted pyridine ring and hydroxyl group) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (amide C=O stretch, O-H stretch). Cross-referencing with X-ray crystallography data (if available) enhances accuracy .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or oxidation. Handle in a fume hood due to potential hazards from bromine release. Conduct stability assays under varying conditions (pH, temperature) using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in cross-coupling reactions?

  • Methodology : Use palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the bromine position. Optimize parameters: catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent (DMSO/water mixtures for solubility), and temperature (80–100°C). Monitor by LC-MS to identify side products (e.g., dehalogenation) and adjust equivalents of boronic acid partners .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

  • Methodology : Discrepancies in NMR or MS data may arise from tautomerism (amide vs. hydroxyl proton exchange) or residual solvents. Use deuterated DMSO for NMR to stabilize tautomers and compare with computational models (DFT calculations for predicted chemical shifts). For MS, employ high-resolution instruments (HRMS) to distinguish isotopic patterns of bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound?

  • Methodology : Perform Hammett analysis by synthesizing analogs with electron-donating/withdrawing groups. Use cyclic voltammetry to measure redox potentials of the pyridine ring and correlate with reaction rates in nucleophilic substitution or metal-catalyzed reactions. Computational studies (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against kinase targets?

  • Methodology : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR). Include positive controls (e.g., staurosporine) and assess IC₅₀ values via dose-response curves. Validate selectivity using kinase profiling panels and molecular docking studies to identify binding interactions with the ATP-binding pocket .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.